molecular formula C19H40ClNO2 B013755 Myristoylcholine chloride CAS No. 4277-89-8

Myristoylcholine chloride

Cat. No.: B013755
CAS No.: 4277-89-8
M. Wt: 350.0 g/mol
InChI Key: CNJMYRYCYNAIOF-UHFFFAOYSA-M
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Description

Myristoylcholine chloride is a synthetic, lipid-conjugated cholinergic agonist that serves as a critical pharmacological tool for investigating nicotinic acetylcholine receptors (nAChRs). This compound is structurally characterized by a myristoyl (C14) fatty acid chain esterified to choline, a modification that significantly enhances its lipophilicity compared to classic cholinergic agonists like acetylcholine. This unique property allows this compound to interact preferentially with and selectively activate specific subtypes of nAChRs, particularly those embedded in lipid-rich membrane environments. Its primary research value lies in its use for probing the structure, function, and lipid-sensitivity of nAChRs, which are pivotal ligand-gated ion channels involved in fast synaptic transmission throughout the central and peripheral nervous systems. Researchers utilize this compound to study receptor desensitization kinetics, channel gating mechanisms, and the allosteric modulation of nAChRs by their membrane milieu. Furthermore, this compound is invaluable in biophysical studies, such as the formation of model lipid bilayers, and in research focused on the non-classical, non-ionotropic signaling pathways that may be initiated by cholinergic ligands. It is supplied as a high-purity compound to ensure reproducible and reliable experimental outcomes in neuroscience and pharmacology.

Properties

IUPAC Name

trimethyl(2-tetradecanoyloxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJMYRYCYNAIOF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962679
Record name N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride
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Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4277-89-8
Record name Myristoylcholine chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trimethyl(2-myristoyloxyethyl)ammonium chloride
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Record name N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium chloride
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Record name Trimethyl(2-myristoyloxyethyl)ammonium chloride
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Preparation Methods

Direct Esterification Using Coupling Agents

While not explicitly cited in the provided sources, coupling agents like N,NdicyclohexylcarbodiimideN,N'-dicyclohexylcarbodiimide (DCC) or O(benzotriazol1yl)N,N,N,NtetramethyluroniumO-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium (HBTU) could theoretically facilitate direct esterification between myristic acid and choline chloride. However, this method is less common due to the superior efficiency of acyl chloride-based routes.

Hypothetical Reaction:

Myristic acid+Choline chlorideDCC/DMAPMChCl+H2O\text{Myristic acid} + \text{Choline chloride} \xrightarrow{\text{DCC/DMAP}} \text{MChCl} + \text{H}_2\text{O}

Enzymatic Synthesis

Enzymatic esterification using lipases or esterases represents an eco-friendly alternative, though scalability challenges limit its industrial application. No direct evidence of this method is found in the provided literature.

Purification and Characterization

Purification:

  • Recrystallization: MChCl is recrystallized from acetone/ethyl acetate mixtures to remove unreacted starting materials.

  • Chromatography: Flash chromatography on silica gel (eluent: chloroform/methanol) may resolve impurities.

Characterization:

  • 1H^1\text{H} NMR: Peaks corresponding to the myristoyl chain (δ\delta 0.88–1.30 ppm), choline’s trimethylammonium group (δ\delta 3.20 ppm), and ester linkage (δ\delta 4.30 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/zm/z 348.3 ([MCl]+[\text{M}-\text{Cl}]^+).

  • Elemental Analysis: Matches calculated values for C, H, N, and Cl.

Applications in Research

MChCl’s utility is highlighted in:

  • Enzyme-Responsive Systems: MChCl forms aqueous two-phase systems (ASTP) with anionic surfactants, dissociating upon exposure to cholinesterases into myristic acid and choline.

  • Biosensing: Liquid crystal (LC) droplets functionalized with MChCl enable label-free detection of carboxylesterase activity (limit: 0.1 mg/L).

Comparative Analysis of Preparation Methods

Method Reagents Conditions Advantages Challenges
Acyl chloride routeMyristoyl chloride, CholineAnhydrous, 25°C, 24hHigh yield, ScalableRequires hazardous SOCl2\text{SOCl}_2
Direct esterificationMyristic acid, Coupling agentsReflux, 12hAvoids acyl chloride synthesisLower yield, Costly reagents
Enzymatic synthesisLipases, Solvent-freeMild temperature, 48hEco-friendly, SelectiveLow productivity, Long reaction

Chemical Reactions Analysis

Types of Reactions: Myristoylcholine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cell Membrane Studies

MChCl plays a critical role in studies related to cell membrane dynamics. Its ability to integrate into lipid bilayers makes it an essential tool for researching membrane permeability and lipid metabolism. By disrupting membrane integrity, MChCl can enhance the penetration of therapeutic agents across cellular barriers, making it valuable for drug delivery systems.

Drug Delivery Systems

The compound has been explored as a skin penetration enhancer in transdermal drug delivery systems. Its mechanism involves altering the lipid structure of the skin barrier, thereby facilitating the transport of drugs through the stratum corneum. This application is particularly relevant in developing formulations for poorly soluble drugs.

Liquid Crystal-Based Sensors

Recent studies have demonstrated the use of MChCl in developing liquid crystal (LC) droplet-based sensors for detecting carboxylesterase (CES) activity and its inhibitors. The presence of MChCl induces specific optical patterns in LC droplets that change upon hydrolysis by CES, allowing for sensitive detection of enzyme activity. This method has shown a detection limit as low as 2.8 U/L for CES, highlighting its potential in biosensing applications .

Enzyme-Responsive Nanoparticles

MChCl has also been incorporated into enzyme-responsive supramolecular nanoparticles designed for dual drug delivery systems. These nanoparticles disassemble upon interaction with butyrylcholinesterase (BChE), releasing their payload at targeted sites where the enzyme is present. This specificity enhances the efficacy of drug delivery while minimizing side effects .

Cosmetics and Personal Care

Due to its surfactant properties, MChCl is utilized in formulating cosmetics and personal care products. It acts as an emulsifier and stabilizer, improving the texture and stability of formulations. Its ability to enhance skin penetration further supports its use in topical applications.

Case Studies

Study TitleFocusFindings
Simple and Label-Free Detection of CarboxylesteraseBiosensingDeveloped an LC droplet-based sensor using MChCl; achieved high specificity with low detection limits .
Enzyme-Responsive Supramolecular NanoparticlesDrug DeliveryCreated nanoparticles that release drugs upon enzymatic action; demonstrated dual substrate loading capabilities .
Development of Liquid Crystals as Stimuli-Responsive SensorsSensor TechnologyExplored various LC configurations utilizing MChCl for enhanced sensitivity in detecting biochemical interactions .

Mechanism of Action

Myristoylcholine chloride exerts its effects by interacting with cell membranes and altering their permeability. The compound integrates into the lipid bilayer, disrupting the membrane structure and enhancing the penetration of other molecules. This mechanism is particularly useful in drug delivery applications, where this compound facilitates the transport of therapeutic agents across the skin barrier .

Comparison with Similar Compounds

Key Findings:

Mechanistic Differences :

  • Myr and glyceryl trioleate both act as enzyme substrates, but their hydrolysis products (choline vs. oleic acid) induce opposite LC transitions (dark→bright vs. bright→dark) .
  • PBA relies on pH changes rather than surfactant disruption, making it suitable for pH-sensitive systems like penicillinase assays .

Sensitivity :

  • Myr demonstrates superior sensitivity for CES (2.8 U/L) compared to PBA-based penicillin G detection (2 µM) .

Safety :

  • Myr’s irritant properties necessitate precautions (gloves, goggles), while glyceryl trioleate and DPPC are safer due to their biological origins .

Biological Activity

Myristoylcholine chloride (MChCl) is a choline ester that has garnered attention for its diverse biological activities, particularly in drug delivery systems and as a biosensor component. This article explores the biological activity of MChCl, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a quaternary ammonium compound derived from myristic acid and choline. It exhibits properties that make it suitable for various applications in biochemistry and pharmacology, including enhancing drug absorption and serving as a substrate for enzymatic reactions.

1. Drug Delivery Systems

MChCl has been identified as a soft antimicrobial agent that can be utilized in supramolecular vesicle formation. Research indicates that myristoylcholine can form micelles and vesicles that are responsive to cholinesterase enzymes, facilitating the release of encapsulated drugs in a controlled manner.

Table 1: Critical Micelle Concentration (CMC) of Myristoylcholine

CompoundCMC (mM)
Myristoylcholine2.5
Myristic Acid4.5

The complexation of myristoylcholine with p-sulfonatocalixarene significantly decreases its CMC, enhancing its potential for drug delivery applications .

2. Enzyme-Responsive Behavior

The biological activity of MChCl is closely linked to its interaction with acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine and related compounds. In the presence of AChE, MChCl is hydrolyzed into choline and myristic acid, which alters its ability to form monolayers at interfaces, impacting its use in biosensing technologies.

Case Study: Acetylcholinesterase-Based Biosensor
A study demonstrated the use of MChCl in a liquid crystal (LC) microcapillary sensor for detecting pesticides. The sensor exploits the hydrolysis of MChCl by AChE; when AChE activity is inhibited by pesticides, the sensor's optical properties change, allowing for rapid detection . This application highlights MChCl's role as a substrate in biosensing platforms.

The enzymatic hydrolysis of MChCl by AChE leads to significant changes in the physical state of the compound, affecting its self-assembly properties. The rate of disassembly of supramolecular structures formed with MChCl is influenced by the concentration of AChE present. Higher enzyme concentrations accelerate the release of encapsulated substances, demonstrating potential for targeted drug delivery .

Pharmacokinetics and Bioavailability

Research indicates that MChCl enhances gastrointestinal drug absorption without causing significant tissue damage, unlike traditional surfactants. In comparative studies, MChCl showed a bioavailability of approximately 32% when used with sodium cefoxitin, indicating its effectiveness as an absorption enhancer .

Table 2: Bioavailability Comparison

CompoundPercent Bioavailability (%)
Myristoylcholine32 ± 4.6
Lauroylcholine100 ± 13.2
Palmitoylcholine56 ± 4.1

Q & A

Q. What are the critical storage conditions for Myristoylcholine chloride to ensure reagent stability in biochemical assays?

this compound should be stored at -20°C in airtight containers to prevent hydrolysis or degradation. Purity levels (e.g., 90% BR-grade or 2N specifications) must be verified upon receipt using analytical methods like HPLC or NMR, as variations in purity can impact experimental reproducibility .

Q. How can researchers validate the purity of this compound before use in enzyme kinetics studies?

  • Perform thin-layer chromatography (TLC) or mass spectrometry to confirm molecular identity.
  • Use titration assays (e.g., acid-base titration for chloride content) to quantify active components.
  • Cross-reference supplier-provided certificates of analysis with in-house validation protocols .

Q. What are the standard applications of this compound in membrane biology research?

It is commonly used to:

  • Mimic natural phospholipid headgroups in lipid bilayer studies .
  • Investigate choline transporter kinetics in neuronal or epithelial cell models.
  • Prepare synthetic vesicles for membrane permeability assays .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of this compound in supramolecular co-assembly systems with polyoxometalates (POMs)?

  • Conduct systematic titration experiments (e.g., varying R = [this compound]/[POM]) and monitor outcomes via luminescence spectroscopy or dynamic light scattering .
  • Example: A molar ratio of R=36 maximized luminescence intensity and stability in Na9(EuW10O36)·32H2O/Myr co-assemblies .
  • Validate stability using zeta potential measurements and transmission electron microscopy (TEM) to assess aggregate morphology .

Q. What methodological steps address contradictory data in studies involving this compound’s surfactant properties?

  • Control for batch-to-batch variability : Replicate experiments with independently synthesized or sourced batches.
  • Analyze critical micelle concentration (CMC) under standardized conditions (pH, temperature) using conductivity or fluorescence probes.
  • Statistically compare results with published CMC values (e.g., 0.1–1 mM for analogous choline derivatives) .

Q. How should researchers design experiments to investigate this compound’s role in modulating enzyme activity?

  • Use stopped-flow kinetics to measure real-time enzyme-substrate interactions.
  • Incorporate molecular docking simulations to predict binding affinities with target enzymes (e.g., acetylcholinesterase).
  • Validate findings with site-directed mutagenesis to identify critical residues for this compound-enzyme interactions .

Data Analysis and Reproducibility Guidelines

  • Handling Purity Discrepancies : Cross-validate purity across suppliers (e.g., Sigma-Aldrich BR-grade vs. 2N specifications) using orthogonal methods like FTIR or elemental analysis .
  • Statistical Best Practices : Perform triplicate measurements for kinetic assays and apply ANOVA to assess significance. Use software tools (e.g., GraphPad Prism) for dose-response curve fitting .
  • Reporting Standards : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthetic protocols and spectral data in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Myristoylcholine chloride
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Myristoylcholine chloride

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